molecular formula C15H18ClN3O3S2 B2357699 3-chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide CAS No. 1448133-94-5

3-chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide

Cat. No.: B2357699
CAS No.: 1448133-94-5
M. Wt: 387.9
InChI Key: RFTVNEZXCQTVKL-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide has several applications in scientific research:

Properties

IUPAC Name

3-chloro-4-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S2/c1-22-14-3-2-12(10-13(14)16)24(20,21)18-11-4-7-19(8-5-11)15-17-6-9-23-15/h2-3,6,9-11,18H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTVNEZXCQTVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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